molecular formula C14H26O B089857 2,6,10-Trimethylundec-9-enal CAS No. 141-13-9

2,6,10-Trimethylundec-9-enal

Cat. No. B089857
CAS RN: 141-13-9
M. Wt: 210.36 g/mol
InChI Key: UEGBWDUVDAKUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,10-Trimethylundec-9-enal is a natural product found in Capsicum annuum . It has a molecular formula of C14H26O and a molecular weight of 210.36 g/mol . It is also known by other names such as Adoxal, Farenal, and 9-Undecenal .


Molecular Structure Analysis

The IUPAC name for 2,6,10-Trimethylundec-9-enal is 2,6,10-trimethylundec-9-enal . The InChI string is InChI=1S/C14H26O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h7,11,13-14H,5-6,8-10H2,1-4H3 . The Canonical SMILES is CC(CCCC©C=O)CCC=C©C .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6,10-Trimethylundec-9-enal include a vapor pressure of 0.311 Pa at 20°C . It is a liquid, colorless to yellow pale .

Scientific Research Applications

  • Hepatoprotective Activity : A study by Datta and Choudhury (2017) investigated the liver protective activity of a compound closely related to 2,6,10-Trimethylundec-9-enal. They found that this compound showed significant protective activity against paracetamol-induced liver toxicity in mice, suggesting potential applications in treating liver dysfunction (Datta & Choudhury, 2017).

  • Endophytic Fungus Derivatives : Xuan et al. (2021) isolated chain terpenoid derivatives, including a compound similar to 2,6,10-Trimethylundec-9-enal, from the endophytic fungus Fusarium sp. These compounds, derived from Rhodiola angusta, represent novel chemical entities with potential applications in natural product chemistry and drug discovery (Xuan et al., 2021).

  • Organic Synthesis : Kinderman and McKenzie (1989) explored the regioselectivity of α-substituted organocuprates to enals, including compounds like 2,6,10-Trimethylundec-9-enal. This research has implications for improving yields in organic synthesis, particularly in the context of pharmaceutical and fine chemical manufacturing (Kinderman & McKenzie, 1989).

  • Synthesis of Pheromones : Ferreira and Zarbin (1996) described the enantioselective synthesis of stereoisomers related to 2,6,10-Trimethylundec-9-enal. This work contributes to the field of pheromone synthesis and has potential applications in ecological studies and pest control (Ferreira & Zarbin, 1996).

  • Nanocomposite Drug Delivery : In a study by Ribeiro et al. (2009), nanocomposites for drug delivery were investigated. Although not directly involving 2,6,10-Trimethylundec-9-enal, the research provides insights into the broader context of nanotechnology's role in pharmaceuticals, which could be relevant for future applications of similar compounds (Ribeiro et al., 2009).

  • Enzyme Inhibition Studies : Taton, Benveniste, and Rahier (1986) designed a molecule structurally similar to 2,6,10-Trimethylundec-9-enal to mimic certain carbocationic intermediates. Their research focused on inhibiting specific enzymes involved in sterol biosynthesis, suggesting potential pharmaceutical applications (Taton et al., 1986).

Safety And Hazards

2,6,10-Trimethylundec-9-enal may cause an allergic skin reaction (H317). It is very toxic to aquatic life (H400) and very toxic to aquatic life with long-lasting effects (H410) .

properties

IUPAC Name

2,6,10-trimethylundec-9-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h7,11,13-14H,5-6,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGBWDUVDAKUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C=O)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051711
Record name 2,6,10-Trimethylundec-9-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,10-Trimethylundec-9-enal

CAS RN

141-13-9
Record name Adoxal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6,10-Trimethyl-9-undecenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adoxal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Undecenal, 2,6,10-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6,10-Trimethylundec-9-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,10-trimethylundec-9-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.965
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6,10-TRIMETHYL-9-UNDECENAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNM5JFE28J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,10-Trimethylundec-9-enal
Reactant of Route 2
2,6,10-Trimethylundec-9-enal
Reactant of Route 3
2,6,10-Trimethylundec-9-enal
Reactant of Route 4
2,6,10-Trimethylundec-9-enal
Reactant of Route 5
2,6,10-Trimethylundec-9-enal
Reactant of Route 6
2,6,10-Trimethylundec-9-enal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.